![molecular formula C25H24N2O3S B2418526 (E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 358353-25-0](/img/structure/B2418526.png)
(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms. The “E” in the name indicates the geometry around the double bond, and “methyl”, “isopropyl”, and “phenyl” refer to the different substituents on the ring .Scientific Research Applications
Medicinal Chemistry and Drug Development
The unique structure of this compound suggests potential applications in medicinal chemistry. Researchers can investigate its interactions with biological targets, such as enzymes or receptors, to develop novel drugs. Key areas of interest include:
- Anti-inflammatory Properties : Investigate whether it can modulate inflammatory pathways, making it a candidate for anti-inflammatory drugs .
Corrosion Inhibition
The compound’s chemical properties may lend themselves to corrosion inhibition. Specifically:
- Copper Corrosion Inhibitor : Evaluate its effectiveness in preventing copper corrosion in acidic environments. Understanding its thermodynamic properties and interaction with metal surfaces is crucial for practical applications .
Crystallography and Structural Studies
The crystallographic analysis of this compound provides insights into its molecular arrangement and intermolecular interactions. Researchers can explore:
Future Directions
properties
IUPAC Name |
methyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-15(2)18-12-10-17(11-13-18)14-20-23(28)27-22(19-8-6-5-7-9-19)21(24(29)30-4)16(3)26-25(27)31-20/h5-15,22H,1-4H3/b20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQPDMFXSQWJMM-XSFVSMFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate |
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